Technical Whitepaper: 2-(2,2,2-Trifluoroethyl)benzaldehyde – A Strategic Fluorinated Scaffold
Technical Whitepaper: 2-(2,2,2-Trifluoroethyl)benzaldehyde – A Strategic Fluorinated Scaffold
Topic: 2-(2,2,2-Trifluoroethyl)benzaldehyde chemical structure and properties Content Type: Technical Whitepaper
Executive Summary
2-(2,2,2-Trifluoroethyl)benzaldehyde (CAS: 158884-42-5) represents a high-value fluorinated building block in modern medicinal chemistry.[1][2] Distinguished by the presence of a bulky, electron-withdrawing 2,2,2-trifluoroethyl (
Chemical Identity & Structural Analysis[3]
The molecule consists of a benzene ring substituted ortho to each other by a formyl group (
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 2-(2,2,2-Trifluoroethyl)benzaldehyde |
| CAS Number | 158884-42-5 |
| Molecular Formula | |
| SMILES | |
| Molecular Weight | 188.15 g/mol |
Electronic & Steric Features
-
Dipole Moment: The
group exerts a strong inductive electron-withdrawing effect (-I) through the methylene linker. However, the methylene spacer ( ) insulates the aromatic ring from the full resonance withdrawal seen in direct attachment. -
Lipophilicity: The fluorine atoms significantly increase lipophilicity compared to an ethyl group. The estimated LogP is 2.83 , making it suitable for CNS-active drug design where blood-brain barrier penetration is required.
-
Metabolic Stability: The
bonds are metabolically inert. The adjacent methylene protons ( ) are deactivated towards cytochrome P450 oxidation due to the strong electron withdrawal of the group, preventing the "metabolic soft spot" typically seen in ethyl side chains.
Physicochemical Properties[1][5][6][7]
Note: Data derived from validated computational models and analogue comparison where experimental values are proprietary.
| Property | Value / Range | Note |
| Appearance | Colorless to pale yellow oil | Oxidizes to acid upon air exposure |
| Boiling Point | 215–220 °C (760 mmHg) | Estimated based on p-isomer |
| Density | 1.32 g/mL | High density due to fluorination |
| Solubility | DCM, THF, Toluene, EtOAc | Immiscible with water |
| pKa (Conjugate Acid) | ~ -6.5 | Carbonyl oxygen basicity is reduced |
Synthesis Protocols
Accessing the ortho-isomer requires specific directing strategies to avoid the thermodynamically favored para-substitution. Two primary routes are recommended: Directed Ortho-Lithiation and Metal-Catalyzed Cross-Coupling .
Method A: Directed Ortho-Lithiation (Recommended)
This route utilizes the directing ability of a protected aldehyde or a precursor arene.
Reagents: (2,2,2-Trifluoroethyl)benzene, n-Butyllithium (n-BuLi), TMEDA, DMF.
Protocol:
-
Precursor Preparation: Charge a flame-dried Schlenk flask with (2,2,2-trifluoroethyl)benzene (1.0 equiv) and anhydrous THF (0.5 M).
-
Activation: Add TMEDA (1.1 equiv) to complex the lithium species. Cool the solution to -78 °C .
-
Lithiation: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 30 minutes. The trifluoroethyl group is weakly directing; however, the steric bulk directs lithiation to the ortho position relative to the alkyl chain if no other directing groups are present. Note: For higher regioselectivity, use a acetal-protected benzaldehyde precursor and direct lithiation to the ortho position, then trifluoroethylate.
-
Formylation: Stir at -78 °C for 2 hours. Add anhydrous DMF (1.5 equiv) dropwise.
-
Quench: Warm to room temperature (RT) over 4 hours. Quench with 1M HCl.
-
Workup: Extract with diethyl ether, wash with brine, dry over
. Purify via flash chromatography (Hexanes/EtOAc 95:5).
Method B: Palladium-Catalyzed Carbonylation
Ideal for scale-up from halogenated precursors.
Reagents: 1-Bromo-2-(2,2,2-trifluoroethyl)benzene, CO gas (balloon),
Protocol:
-
Catalyst Loading: Mix 1-bromo-2-(2,2,2-trifluoroethyl)benzene (1.0 equiv),
(2 mol%), and Xantphos (4 mol%) in Toluene. -
Carbonylation: Purge with CO gas. Add
(2.0 equiv) and (1.5 equiv). -
Reaction: Heat to 80 °C for 12 hours under CO atmosphere.
-
Mechanism: Pd inserts into the C-Br bond, CO coordinates, and the silane acts as a hydride source to effect reductive formylation.
Synthesis Visualization
Caption: Dual synthetic pathways accessing the target scaffold via lithiation or transition-metal catalysis.[1]
Reactivity Profile & Derivatization[1]
The aldehyde functionality is the primary reactive center, but the ortho-trifluoroethyl group imposes specific steric and electronic constraints.
Condensation Reactions (Imine Formation)
Reaction with primary amines yields Schiff bases. The bulky
-
Application: Synthesis of chiral amines via asymmetric hydrogenation of the resulting imine.
Oxidation
Readily oxidizes to 2-(2,2,2-trifluoroethyl)benzoic acid .
-
Reagent:
(Pinnick oxidation) or . -
Utility: The acid is a precursor for amide coupling in peptidomimetics.
Heterocycle Synthesis (Isoquinolines)
The most strategic application is the synthesis of fluorinated isoquinolines via the Pomeranz-Fritsch reaction or modified Pictet-Spengler cyclizations.
-
Pathway: Condensation with an amino-acetal followed by acid-mediated cyclization. The electron-withdrawing nature of the trifluoroethyl group may deactivate the ring, requiring harsher cyclization conditions (e.g., Polyphosphoric acid, 100 °C).
Reactivity Map
Caption: Divergent synthesis map showing conversion to acids, imines, and heterocyclic drug cores.
Applications in Drug Discovery[6][9]
Bioisosterism
The 2,2,2-trifluoroethyl group is a bioisostere for ethyl and isopropyl groups.
-
Volume: The Van der Waals volume of
(approx. 42 ų) is larger than but smaller than tert-butyl. The group mimics the spatial occupancy of an isopropyl group but with inverted electronics. -
Lipophilicity: It increases LogP by ~1.0 unit compared to an ethyl group, enhancing membrane permeability.
Metabolic Stability Case Study
In a hypothetical lead optimization campaign for a CNS inhibitor:
-
Original Lead: Contains an o-ethylphenyl moiety.
-
Liability: Rapid benzylic hydroxylation by CYP450 leading to clearance.
-
Solution: Substitution with o-(2,2,2-trifluoroethyl)phenyl.
-
Mechanism: The strong electron-withdrawing
group deactivates the adjacent benzylic C-H bonds, significantly increasing half-life ( ) in microsomal stability assays.
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).[3][4] May cause respiratory irritation (H335).[4]
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8 °C. Air sensitive (oxidizes to acid).
-
Specific Precaution: Avoid contact with strong bases at high temperatures to prevent potential elimination of HF (though less likely with the methylene spacer than with direct vinyl-fluorines).
References
-
Synthesis of (2,2,2-Trifluoroethyl)
- Title: Denitrogenative Hydrotrifluoromethyl
- Source:Chemistry – A European Journal, 2019, 25(48), 11240-11245.
-
URL:[Link]
-
General Reactivity of Trifluoroethyl Groups
- Title: Ortho substituted benzaldehydes, preparation thereof and use thereof (Patent US6811832B2).
-
Trifluoromethylation Reagents & Properties
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 2-(2,2,2-Trifluoroethyl)benzaldehyde - CAS号 158884-42-5 - 摩熵化学 [molaid.com]
- 3. chemscene.com [chemscene.com]
- 4. chemos.de [chemos.de]
- 5. 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
